N-(2-methoxyethyl)-2-(4-(pyridine-3-sulfonamido)phenyl)acetamide
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Overview
Description
N-(2-methoxyethyl)-2-(4-(pyridine-3-sulfonamido)phenyl)acetamide is a synthetic organic compound that features a sulfonamide group attached to a pyridine ring, along with an acetamide moiety. Compounds with such structures are often explored for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-(4-(pyridine-3-sulfonamido)phenyl)acetamide typically involves multiple steps:
Formation of the sulfonamide group: This can be achieved by reacting pyridine-3-sulfonyl chloride with an appropriate amine under basic conditions.
Attachment of the acetamide moiety: The intermediate product from the first step can be further reacted with 2-(2-methoxyethyl)amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-(4-(pyridine-3-sulfonamido)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, potentially affecting the methoxyethyl or pyridine moieties.
Reduction: Reduction reactions could target the sulfonamide group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in materials science or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action for N-(2-methoxyethyl)-2-(4-(pyridine-3-sulfonamido)phenyl)acetamide would depend on its specific biological or chemical context. Generally, compounds with sulfonamide groups can interact with enzymes or receptors, potentially inhibiting their activity. The pyridine ring may also play a role in binding to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-2-(4-(pyridine-2-sulfonamido)phenyl)acetamide: Similar structure but with the sulfonamide group attached to a different position on the pyridine ring.
N-(2-methoxyethyl)-2-(4-(pyridine-4-sulfonamido)phenyl)acetamide: Another positional isomer with the sulfonamide group at the 4-position of the pyridine ring.
Uniqueness
The specific positioning of the sulfonamide group and the methoxyethyl chain in N-(2-methoxyethyl)-2-(4-(pyridine-3-sulfonamido)phenyl)acetamide may confer unique properties in terms of binding affinity, solubility, and reactivity compared to its isomers.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[4-(pyridin-3-ylsulfonylamino)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-23-10-9-18-16(20)11-13-4-6-14(7-5-13)19-24(21,22)15-3-2-8-17-12-15/h2-8,12,19H,9-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCQUOCOHXECKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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